molecular formula C11H15ClN2O2S B1444529 2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine CAS No. 1316217-42-1

2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine

Cat. No. B1444529
M. Wt: 274.77 g/mol
InChI Key: IGNHXSZWHALMKA-UHFFFAOYSA-N
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Description

“2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine” is a chemical compound1. However, detailed information about this compound is not readily available in the search results.



Synthesis Analysis

Unfortunately, specific synthesis information for “2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine” is not available in the search results.



Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. However, the InChI code for “2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine” is not available in the search results.



Chemical Reactions Analysis

There is no specific information available about the chemical reactions involving “2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine”.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, these details for “2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine” are not available in the search results.


Scientific Research Applications

Chemical Inhibition and Enzyme Interaction

Chemical inhibitors, including structures similar to 2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine, are extensively studied for their role in modulating Cytochrome P450 (CYP) enzymes in human liver microsomes. These enzymes metabolize a broad range of drugs, making the study of metabolism-based drug–drug interactions crucial. Selective chemical inhibitors in vitro provide insights into the contribution of various CYP isoforms to drug metabolism, crucial for predicting potential drug interactions (Khojasteh et al., 2011).

Synthesis of N-heterocycles

Chiral sulfinamides, related to 2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine, are highlighted for their role in the stereoselective synthesis of amines and derivatives, particularly tert-butanesulfinamide. This compound has emerged as a standard in asymmetric N-heterocycle synthesis, providing access to diverse structures like piperidines, pyrrolidines, and azetidines, integral to many natural products and therapeutically relevant compounds (Philip et al., 2020).

Pyridine Derivatives in Medicine

Pyridine derivatives, similar to 2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine, possess significant medicinal importance. They exhibit a range of biological activities, and numerous compounds are in clinical use. The review by Altaf et al. (2015) emphasizes the increasing importance of pyridine derivatives in modern medicinal applications, suggesting a wide application scope for such compounds (Altaf et al., 2015).

Catalysis and Organic Synthesis

2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine and related structures are significant in the field of catalysis and organic synthesis. Pyridine and imidazole N-oxides demonstrate remarkable functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications. Their versatility in synthesis and biological importance makes them a focal point for advanced chemistry and drug development investigations (Li et al., 2019).

Safety And Hazards

Information about the safety and hazards of a compound is important for handling and storage. Unfortunately, specific safety and hazard information for “2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine” is not available in the search results.


Future Directions

The future directions of a compound refer to potential applications or areas of research. Unfortunately, specific future directions for “2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine” are not available in the search results.


Please note that this information is based on the search results available and may not be comprehensive. For more detailed information, please refer to relevant scientific literature or databases.


properties

IUPAC Name

2-chloro-4-(1-methylsulfonylpiperidin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S/c1-17(15,16)14-6-3-9(4-7-14)10-2-5-13-11(12)8-10/h2,5,8-9H,3-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNHXSZWHALMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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